molecular formula C11H9Cl2NO2S2 B10979487 5-chloro-N-[(2-chlorophenyl)methyl]thiophene-2-sulfonamide

5-chloro-N-[(2-chlorophenyl)methyl]thiophene-2-sulfonamide

Cat. No.: B10979487
M. Wt: 322.2 g/mol
InChI Key: BNDKWXUYUYILLZ-UHFFFAOYSA-N
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Description

5-chloro-N-[(2-chlorophenyl)methyl]thiophene-2-sulfonamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[(2-chlorophenyl)methyl]thiophene-2-sulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 5-chlorothiophene-2-sulfonyl chloride with 2-chlorobenzylamine under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[(2-chlorophenyl)methyl]thiophene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various sulfonamide derivatives, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 5-chloro-N-[(2-chlorophenyl)methyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The thiophene ring can interact with aromatic residues in proteins, influencing their activity. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and sulfonamide groups enhances its reactivity and potential for various applications .

Properties

Molecular Formula

C11H9Cl2NO2S2

Molecular Weight

322.2 g/mol

IUPAC Name

5-chloro-N-[(2-chlorophenyl)methyl]thiophene-2-sulfonamide

InChI

InChI=1S/C11H9Cl2NO2S2/c12-9-4-2-1-3-8(9)7-14-18(15,16)11-6-5-10(13)17-11/h1-6,14H,7H2

InChI Key

BNDKWXUYUYILLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNS(=O)(=O)C2=CC=C(S2)Cl)Cl

Origin of Product

United States

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